N-benzyl-N'-[2-(4-benzylpiperazin-1-yl)ethyl]ethanediamide
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Overview
Description
N-benzyl-N’-[2-(4-benzylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound with the molecular formula C22H28N4O2 It is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[2-(4-benzylpiperazin-1-yl)ethyl]ethanediamide typically involves the reaction of N-benzyl-4-piperidone with appropriate reagents. One common method involves the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether . Another method includes the condensation of trimethylsilyl diazomethane with N-benzyl-4-piperidone, followed by hydrolysis to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-[2-(4-benzylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-benzyl-N’-[2-(4-benzylpiperazin-1-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticonvulsant activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N’-[2-(4-benzylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide: This compound shares structural similarities with N-benzyl-N’-[2-(4-benzylpiperazin-1-yl)ethyl]ethanediamide but has different functional groups and applications.
N-benzyl-N’-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide: Another related compound with variations in the substituents attached to the piperazine ring.
Uniqueness
N-benzyl-N’-[2-(4-benzylpiperazin-1-yl)ethyl]ethanediamide is unique due to its specific combination of benzyl and piperazine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H28N4O2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N'-benzyl-N-[2-(4-benzylpiperazin-1-yl)ethyl]oxamide |
InChI |
InChI=1S/C22H28N4O2/c27-21(22(28)24-17-19-7-3-1-4-8-19)23-11-12-25-13-15-26(16-14-25)18-20-9-5-2-6-10-20/h1-10H,11-18H2,(H,23,27)(H,24,28) |
InChI Key |
VUMRPPCUHIOJJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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